N-(benzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
“N-(benzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide” is a compound that contains a benzothiazole moiety. Benzothiazoles are known for their strong fluorescence and luminescence properties . They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In a specific example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse. For instance, the intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antibacterial Agents
Compounds with a similar structure have been synthesized and evaluated as potential antibacterial agents . These compounds have shown variable activity against both Gram-positive and Gram-negative bacterial strains . For example, certain compounds exhibited promising activity against Staphylococcus aureus .
Antifungal Agents
Benzothiazole derivatives, which include the compound , have been associated with antifungal activities . This makes them potential candidates for the development of new antifungal drugs.
Antiprotozoal Agents
Benzothiazole derivatives have also been investigated for their antiprotozoal activities . This suggests potential applications in the treatment of diseases caused by protozoan parasites.
Anticancer Agents
There is evidence to suggest that benzothiazole derivatives can exhibit anticancer activities . This opens up possibilities for the development of new anticancer drugs based on these compounds.
Anticonvulsant Agents
Benzothiazole derivatives have been associated with anticonvulsant activities . This suggests potential applications in the treatment of conditions like epilepsy.
Anti-inflammatory Agents
Compounds with a similar structure have been associated with anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory disorders.
Antihypertensive Agents
Benzothiazole derivatives have been associated with antihypertensive activities . This suggests potential applications in the treatment of high blood pressure.
Antidiabetic Agents
Benzothiazole derivatives have been associated with antidiabetic activities . This suggests potential applications in the treatment of diabetes.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been extensively studied and are known to exhibit diverse biological activities . They have been associated with antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity against various bacterial strains . The inhibitory concentrations of these molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Admet calculations showed a favorable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been found to exhibit promising activity against staphylococcus aureus, indicating their potential bactericidal activity .
Action Environment
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways, suggesting that the synthesis process may be influenced by environmental conditions .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2S/c17-10-5-8(13-6-14-10)11(18)16-12-15-7-3-1-2-4-9(7)19-12/h1-6H,(H,13,14,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDSAMHYCCJIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide |
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